molecular formula C13H10N2OS2 B5805673 1-[3-amino-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl]ethanone

1-[3-amino-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl]ethanone

カタログ番号 B5805673
分子量: 274.4 g/mol
InChIキー: MMKINTDODOUCGX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[3-amino-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl]ethanone, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. TAK-659 is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the growth and survival of cancer cells.

作用機序

1-[3-amino-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl]ethanone works by inhibiting the activity of BTK, which is a key signaling molecule in the B-cell receptor (BCR) pathway. The BCR pathway plays a critical role in the survival and proliferation of B-cells, which are the cells that give rise to many types of lymphomas and leukemias. By inhibiting BTK, 1-[3-amino-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl]ethanone blocks the activation of the BCR pathway and induces apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
1-[3-amino-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl]ethanone has been shown to have a number of biochemical and physiological effects in cancer cells. For example, 1-[3-amino-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl]ethanone inhibits the phosphorylation of downstream signaling molecules in the BCR pathway, such as PLCγ2 and AKT. 1-[3-amino-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl]ethanone also induces cell cycle arrest and apoptosis in cancer cells. In addition, 1-[3-amino-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl]ethanone has been shown to modulate the tumor microenvironment by reducing the infiltration of immune cells, such as T-cells and macrophages.

実験室実験の利点と制限

One of the main advantages of 1-[3-amino-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl]ethanone is its high potency and selectivity for BTK, which makes it an attractive candidate for the treatment of various types of cancer. 1-[3-amino-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl]ethanone has also been shown to have a favorable safety profile in preclinical studies. However, one limitation of 1-[3-amino-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl]ethanone is its relatively short half-life, which may require frequent dosing in clinical settings.

将来の方向性

There are several future directions for the development of 1-[3-amino-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl]ethanone and other BTK inhibitors. One direction is the combination of BTK inhibitors with other anti-cancer drugs, such as immune checkpoint inhibitors and CAR T-cell therapies. Another direction is the development of BTK inhibitors for the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Finally, the identification of biomarkers that predict response to BTK inhibitors may help to personalize treatment for cancer patients.

合成法

The synthesis of 1-[3-amino-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl]ethanone involves several steps, including the preparation of the thieno[2,3-b]pyridine intermediate, the introduction of the thienyl group, and the final coupling with the ethanone moiety. The synthesis of 1-[3-amino-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl]ethanone has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited.

科学的研究の応用

1-[3-amino-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl]ethanone has been extensively studied in preclinical models of various types of cancer, including lymphoma, leukemia, and solid tumors. In these studies, 1-[3-amino-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl]ethanone has been shown to inhibit the growth and survival of cancer cells both in vitro and in vivo. 1-[3-amino-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl]ethanone has also been shown to enhance the activity of other anti-cancer drugs, such as rituximab and venetoclax.

特性

IUPAC Name

1-(3-amino-6-thiophen-2-ylthieno[2,3-b]pyridin-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS2/c1-7(16)12-11(14)8-4-5-9(15-13(8)18-12)10-3-2-6-17-10/h2-6H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKINTDODOUCGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2=C(S1)N=C(C=C2)C3=CC=CS3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-Amino-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl]ethanone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。